molecular formula C26H30N2O4 B3005538 2-ethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide CAS No. 941940-41-6

2-ethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide

Cat. No.: B3005538
CAS No.: 941940-41-6
M. Wt: 434.536
InChI Key: BXOHYQOIWUVPAU-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a naphthamide core, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide typically involves multiple steps, starting with the preparation of the naphthamide core. The process may include:

    Alkylation: The initial step involves the alkylation of a naphthamide derivative with an ethoxy group.

    Methoxylation: Finally, the methoxyphenyl group is added via a methoxylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure complete reactions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce various amine derivatives.

Scientific Research Applications

2-ethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interact with Receptors: Modulating receptor activity to produce desired biological effects.

    Affect Cellular Processes: Influencing cellular processes such as apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-N-(3-methoxyphenyl)benzamide
  • 2-ethoxy-N-(3-methoxyphenyl)acetamide
  • 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide

Uniqueness

2-ethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its naphthamide core provides stability, while the morpholinoethyl and methoxyphenyl groups enhance its reactivity and potential biological activities.

Properties

IUPAC Name

2-ethoxy-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O4/c1-3-32-24-12-11-19-7-4-5-10-22(19)25(24)26(29)27-18-23(28-13-15-31-16-14-28)20-8-6-9-21(17-20)30-2/h4-12,17,23H,3,13-16,18H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOHYQOIWUVPAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3=CC(=CC=C3)OC)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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